molecular formula C11H13FO2 B2920816 (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 235422-96-5

(4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B2920816
CAS No.: 235422-96-5
M. Wt: 196.221
InChI Key: BEZSNFOXBWMXRK-SECBINFHSA-N
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Description

(4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a synthetic organic compound belonging to the class of benzopyrans This compound is characterized by the presence of a fluorine atom at the 6th position, two methyl groups at the 2nd position, and a hydroxyl group at the 4th position of the benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 6-fluoro-2,2-dimethyl-2H-1-benzopyran.

    Cyclization Reaction: The starting material undergoes a cyclization reaction to form the benzopyran ring structure. This step often involves the use of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.

    Hydroxylation: The introduction of the hydroxyl group at the 4th position is achieved through a hydroxylation reaction. This can be accomplished using reagents such as osmium tetroxide or potassium permanganate under controlled conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 4-keto-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran.

    Reduction: Formation of 4-hydroxy-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran.

    Substitution: Formation of 6-substituted-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran derivatives.

Scientific Research Applications

(4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Pharmacology: Research focuses on the compound’s pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion in biological systems.

    Biological Studies: The compound is used in studies to investigate its effects on cellular processes and molecular pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4R)-6-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure with a chlorine atom instead of fluorine.

    (4R)-6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure with a bromine atom instead of fluorine.

    (4R)-6-methyl-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure with a methyl group instead of fluorine.

Uniqueness

(4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(4R)-6-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,13H,6H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZSNFOXBWMXRK-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](C2=C(O1)C=CC(=C2)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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